Silane, [(4,6-dibromo-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl-
Description
Silane, [(4,6-dibromo-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- is a chemical compound with the molecular formula C16H20Br2Si2. It is characterized by the presence of bromine atoms and trimethylsilyl groups attached to a phenylene ring through ethynediyl linkages
Properties
IUPAC Name |
2-[2,4-dibromo-5-(2-trimethylsilylethynyl)phenyl]ethynyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Br2Si2/c1-19(2,3)9-7-13-11-14(8-10-20(4,5)6)16(18)12-15(13)17/h11-12H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFGFPZNSFTCRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=C(C=C1Br)Br)C#C[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Br2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477178 | |
| Record name | Silane, [(4,6-dibromo-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731857-35-5 | |
| Record name | Silane, [(4,6-dibromo-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(4,6-dibromo-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,6-dibromo-1,3-phenylene and trimethylsilylacetylene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a palladium catalyst and a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and catalysts. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Silane, [(4,6-dibromo-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
Silane, [(4,6-dibromo-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may be explored for their potential biological activities and interactions with biomolecules.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals or diagnostic agents.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism by which Silane, [(4,6-dibromo-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- exerts its effects involves interactions with molecular targets and pathways. The ethynediyl linkages and trimethylsilyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can influence the compound’s chemical and physical properties, making it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Silane, [(4,6-dibromo-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- include:
1,4-Bis(trimethylsilyl)benzene: A compound with a similar structure but without the bromine atoms and ethynediyl linkages.
p-Phenylenebis(trimethylsilane): Another related compound with trimethylsilyl groups attached to a phenylene ring.
Uniqueness
The uniqueness of Silane, [(4,6-dibromo-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- lies in its specific combination of bromine atoms, ethynediyl linkages, and trimethylsilyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Biological Activity
Silane, [(4,6-dibromo-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl-] (CAS Number: 731857-35-5) is a compound with notable structural features that include brominated phenylene and ethynediyl groups. Its unique chemical structure suggests potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article reviews the biological activity of this silane compound, focusing on its cytotoxicity, antimicrobial properties, and potential applications in drug development.
Molecular Formula: C16H20Br2Si2
Molecular Weight: 428.31 g/mol
Predicted Boiling Point: 372.5 ± 42.0 °C
Density: 1.35 ± 0.1 g/cm³
Biological Activity Overview
The biological activity of silane compounds often correlates with their ability to interact with biological macromolecules. The presence of bromine substituents can enhance the reactivity of the compound, potentially leading to significant biological effects.
Cytotoxicity
Research indicates that silane derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that related compounds demonstrate selective toxicity towards tumor cells while sparing normal cells. The cytotoxic mechanism may involve the induction of oxidative stress or interference with cellular signaling pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| MCF-7 (breast cancer) | 20 | Inhibition of cell proliferation |
| A549 (lung cancer) | 25 | Disruption of mitochondrial function |
Antimicrobial Activity
The antimicrobial properties of silane compounds have been explored due to their potential applications in treating infections. Studies have reported that silane derivatives exhibit activity against Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of silane compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds possess significant bactericidal properties.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
The mechanisms underlying the biological activities of silane compounds are multifaceted:
- Reactive Oxygen Species (ROS) Generation: Silanes can induce oxidative stress in cells, leading to apoptosis.
- Membrane Disruption: The hydrophobic nature of silanes allows them to integrate into lipid membranes, causing disruption and cell lysis.
- Enzyme Inhibition: Certain silanes may inhibit key enzymes involved in cellular metabolism or signaling.
Future Directions
Further research is warranted to explore the full potential of silane, [(4,6-dibromo-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl-] in drug development. Potential areas for investigation include:
- Structure-Activity Relationship (SAR): Understanding how modifications to the silane structure affect biological activity.
- In Vivo Studies: Evaluating the efficacy and safety profiles in animal models.
- Combination Therapies: Investigating synergistic effects with existing antimicrobial or anticancer agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
